molecular formula C23H21N5O B10986269 2-[3-(1H-indol-3-yl)propyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-[3-(1H-indol-3-yl)propyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B10986269
M. Wt: 383.4 g/mol
InChI Key: CGLPOZYUWWBUNK-UHFFFAOYSA-N
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Description

2-[3-(1H-indol-3-yl)propyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that combines an indole moiety with a triazolopyrimidine structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-indol-3-yl)propyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Preparation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines.

    Coupling of the Indole and Triazolopyrimidine Units: The final step involves coupling the indole derivative with the triazolopyrimidine core, often using a linker such as a propyl chain. This step may require the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the triazolopyrimidine core, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while substitution at the methoxyphenyl group can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules

Biology

Biologically, 2-[3-(1H-indol-3-yl)propyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has shown promise in various assays. It can interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(1H-indol-3-yl)propyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound can modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(1H-indol-3-yl)propyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the methoxy group, which may affect its biological activity.

    2-[3-(1H-indol-3-yl)propyl]-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine: Contains a chlorine substituent, potentially altering its reactivity and interactions with biological targets.

    2-[3-(1H-indol-3-yl)propyl]-7-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine: The nitro group can significantly impact the compound’s electronic properties and biological activity.

Uniqueness

The presence of the methoxy group in 2-[3-(1H-indol-3-yl)propyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine distinguishes it from similar compounds. This functional group can influence the compound’s solubility, reactivity, and interactions with biological targets, potentially enhancing its therapeutic potential.

Properties

Molecular Formula

C23H21N5O

Molecular Weight

383.4 g/mol

IUPAC Name

2-[3-(1H-indol-3-yl)propyl]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C23H21N5O/c1-29-18-11-9-16(10-12-18)21-13-14-24-23-26-22(27-28(21)23)8-4-5-17-15-25-20-7-3-2-6-19(17)20/h2-3,6-7,9-15,25H,4-5,8H2,1H3

InChI Key

CGLPOZYUWWBUNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)CCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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